molecular formula C9H6BrNO B1267394 4-Bromoisoquinolin-1(2H)-one CAS No. 3951-95-9

4-Bromoisoquinolin-1(2H)-one

Cat. No. B1267394
CAS RN: 3951-95-9
M. Wt: 224.05 g/mol
InChI Key: ZOPUFLIYIMVOGZ-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-1(2H)-one is a compound that has attracted significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential as a building block for various biologically active molecules.

Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-1(2H)-one derivatives involves multiple strategies, including palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation. This method allows for the efficient construction of the isoquinolin-1(2H)-one framework from α-bromo ketones and benzamides, yielding a variety of derivatives in moderate to good yields (Xie et al., 2018). Additionally, Rhodium-catalyzed synthesis involving bromonium ylides as key intermediates provides a pathway to highly functionalized 4-bromo-1,2-dihydroisoquinolines (Jun He et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Bromoisoquinolin-1(2H)-one is characterized by the presence of a bromo substituent on the isoquinoline nucleus, significantly impacting its electronic and steric properties. This structural feature is crucial for its reactivity and interaction with various reagents and catalysts used in its functionalization and derivatization processes.

Chemical Reactions and Properties

4-Bromoisoquinolin-1(2H)-one undergoes various chemical reactions, leveraging its bromo functional group for further transformations. For example, palladium-catalyzed cross-coupling reactions allow for the regioselective functionalization of the isoquinoline core, leading to the synthesis of diverse substituted derivatives. This versatility underscores its utility in organic synthesis (Wang et al., 2007).

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application: The research utilizes a radical approach for the catalytic protodeboronation of alkyl boronic esters .
  • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

2. Electrochemical Bromofunctionalization of Alkenes

  • Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
  • Methods of Application: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
  • Results: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

3. Formal Anti-Markovnikov Hydromethylation of Alkenes

  • Application Summary: This research reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
  • Methods of Application: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

4. Cu2+ Detection and Imaging in HeLa Cells

  • Application Summary: This research reports a highly water-soluble naphthalimide-based fluorescent probe that can be used for the detection of Cu2+ .
  • Methods of Application: The probe, BNQ, has high selectivity and sensitivity .
  • Results: The fluorescence intensity of the probe at 520 nm was visible to the naked eye under a UV lamp; upon the gradual addition of Cu2+, there was a color change from green to nearly colorless .

5. Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B

  • Application Summary: This research reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
  • Methods of Application: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Results: The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

6. Detection of Copper Ions in Living Organisms

  • Application Summary: This research reports a highly water-soluble naphthalimide-based fluorescent probe that can be used for the detection of Cu2+ .
  • Methods of Application: The probe, BNQ, has high selectivity and sensitivity .
  • Results: The fluorescence intensity of the probe at 520 nm was visible to the naked eye under a UV lamp; upon the gradual addition of Cu2+, there was a color change from green to nearly colorless . Furthermore, the detection limit of BNQ for Cu2+ was 45.5 nM .

Safety And Hazards

The safety data sheet for 4-Bromoisoquinolin-1(2H)-one indicates that it is a warning class substance . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for 4-Bromoisoquinolin-1(2H)-one research could involve exploiting the bioactive natural scaffold for plant disease management . There is also potential for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

4-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPUFLIYIMVOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312971
Record name 4-Bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoquinolin-1(2H)-one

CAS RN

3951-95-9
Record name 3951-95-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-hydroxyisoquinoline
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Synthesis routes and methods

Procedure details

4-Bromo-1-chloro-7-isoquinolinesulphonyl chloride ##STR198## A suspension of isoquinolinol (10 g, 68.9 mmol) in MeCN (250 ml) at 50° C., was treated with N-bromosuccinimide (12.6 g, 70.8 mmol) whereupon almost complete solution occurred before a thick white precipitate was formed. After heating under reflux for 3 h, the reaction mixture was cooled in ice and the solid filtered, washed with MeCN, and dried to afford 4-bromo-1-(2H)-isoquinolone (7.6 g, 34.0 mmol).
Name
4-Bromo-1-chloro-7-isoquinolinesulphonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HP Zhang, HY Li, HF Xiao - Journal of Chemical Research, 2013 - journals.sagepub.com
2-Alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different …
Number of citations: 5 journals.sagepub.com
AH Bansode, G Suryavanshi - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
A visible light‐rose bengal‐TBHP mediated, controlled oxidation of N‐substituted 1,2,3,4‐tetrahydroisoquinolines is developed for the synthesis of 3,4‐dihydroisoquinolin‐1(2H)‐ones …
Number of citations: 21 onlinelibrary.wiley.com
N Kaila, B Follows, L Leung, J Thomason… - Journal of Medicinal …, 2014 - ACS Publications
Previously we reported the discovery of CRA-898 (1), a diazine indole acetic acid containing CRTH2 antagonist. This compound had good in vitro and in vivo potency, low rates of …
Number of citations: 52 pubs.acs.org
J Zhang, H Duan, R Gui, M Wu, L Shen, Y Jin… - European Journal of …, 2023 - Elsevier
BRD9 is essential in regulating gene transcription and chromatin remodeling, and blocking BRD9 profoundly affects the survival of AML cells. However, the inhibitors of BRD9 suffer …
Number of citations: 0 www.sciencedirect.com
DB Khadka, H Woo, SH Yang, C Zhao, Y Jin… - European Journal of …, 2015 - Elsevier
Inspired by the initial success of the monoarylisoquinolines and the quest to identify more potent and selective anticancer agents with topoisomerase (topo) inhibitory activity, series of …
Number of citations: 25 www.sciencedirect.com
RN Adamek - 2020 - search.proquest.com
Metalloenzymes are enzymes that require one or more metal ion cofactors for catalytic activity. These enzymes have been estimated to represent up to one-third of the proteome, and …
Number of citations: 3 search.proquest.com
TF Wu, YJ Zhang, Y Fu, FJ Liu, JT Tang, P Liu… - Chem, 2021 - cell.com
Transition metal-catalyzed cross-electrophile coupling (XEC) is a powerful tool for forging C(sp 2 )–C(sp 2 ) bonds in biaryl molecules from abundant aromatic halides. While the …
Number of citations: 9 www.cell.com
D Wang, R Zhang, R Deng, S Lin, S Guo… - The Journal of Organic …, 2016 - ACS Publications
A copper-mediated oxidative functionalization of C(sp 3 )–H bonds with isoquinolines via a radical process without ligands was achieved. The present system exhibits a novel pathway …
Number of citations: 22 pubs.acs.org

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